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molecular formula C13H13FO2 B8585248 Methyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate CAS No. 37794-13-1

Methyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate

Cat. No. B8585248
M. Wt: 220.24 g/mol
InChI Key: LURLJLVKLFIKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025394

Procedure details

Nitrosomethylurea (99.5 mmol) is added in portions to a cold (0° C.) mixture of aqueous 50% KOH (50 ml) and diethylether (150 ml) at 0° C. The yellow ether solution of diazomethane (Note: explosive) is separated, is washed with water, and is added in portions to a solution of 5-fluoro-2-methylindene-3-acetic acid (90 mmol) in dichloromethane (200 ml). When the evolution of N2 ceases, the reaction is complete. After evaporation of the solvents, the residue is recrystallized from hexane to give methyl 5-fluoro-2-methyl-3-indenylacetate (yield 93%; m.p. 53° C.).
Quantity
99.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(CN[C:5](N)=[O:6])=O.[OH-].[K+].[F:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[CH2:16][C:15]([CH3:20])=[C:14]2[CH2:21][C:22](O)=[O:23].N#N>ClCCl.C(OCC)C>[F:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[CH2:16][C:15]([CH3:20])=[C:14]2[CH2:21][C:22]([O:6][CH3:5])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
99.5 mmol
Type
reactant
Smiles
N(=O)CNC(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
90 mmol
Type
reactant
Smiles
FC=1C=C2C(=C(CC2=CC1)C)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow ether solution of diazomethane (Note: explosive) is separated
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=C(CC2=CC1)C)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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